molecular formula C14H17ClN2O2S B8337723 7-Chloro-2-thioxo-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester

7-Chloro-2-thioxo-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester

Cat. No.: B8337723
M. Wt: 312.8 g/mol
InChI Key: DQVONBHFDVHMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-thioxo-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H17ClN2O2S and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17ClN2O2S

Molecular Weight

312.8 g/mol

IUPAC Name

tert-butyl 7-chloro-2-sulfanylidene-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C14H17ClN2O2S/c1-14(2,3)19-13(18)17-7-9-6-10(15)4-5-11(9)16-12(20)8-17/h4-6H,7-8H2,1-3H3,(H,16,20)

InChI Key

DQVONBHFDVHMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Cl)NC(=S)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-2-oxo-1,2,3,5-tetrahydro-benzo[1,4]diazepine-4-carboxylic acid tert-butyl ester (41.1 g, 0.139 mol) and 2,4-bis-(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (31.5 g, 0.0763 mol) in tetrahydrofuran (1100 ml) was heated at reflux for 3 h. The solvent was evaporated and the residue was triturated in tort-butyl methyl ether. The precipitate was removed by filtration and the filtrate was concentrated to dryness. The residue was crystallized from hot ethanol to give the title compound (37.5 g, 86.4%) as light yellow solid. MS m/e: 311 (M−H+).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Yield
86.4%

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